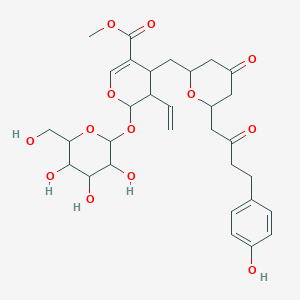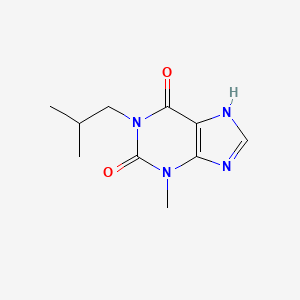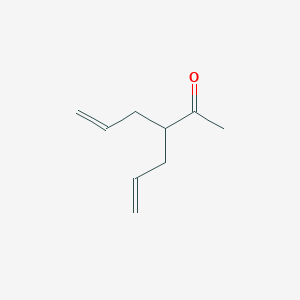
alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzodioxole, a compound that features a dioxole ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzodioxole with an appropriate alkyl halide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of certain receptors and enzymes. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the benzodioxole ring.
N-Methylphenethylamine: A methylated derivative of phenethylamine with similar biological activity.
Benzodioxole derivatives: Compounds with the benzodioxole ring but different substituents.
Uniqueness
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
74341-76-7 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)14-10(3)6-11-4-5-12-13(7-11)16-8-15-12;/h4-5,7,9-10,14H,6,8H2,1-3H3;1H |
Clé InChI |
IQKXMWWDHAZTPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


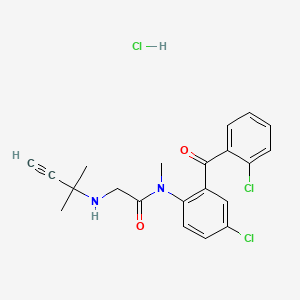
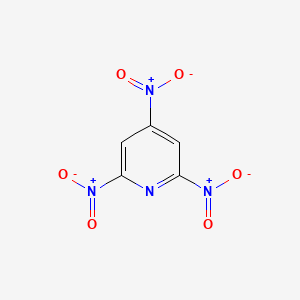
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
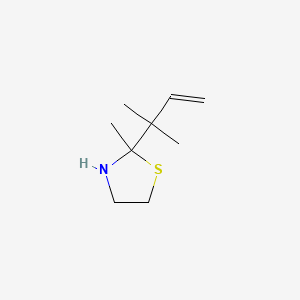
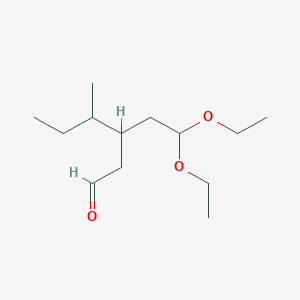



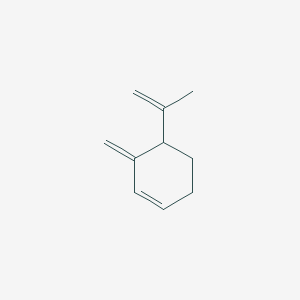
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
